molecular formula C8H7ClN2 B13586033 3-(3-Chloropyridin-4-yl)propanenitrile

3-(3-Chloropyridin-4-yl)propanenitrile

Cat. No.: B13586033
M. Wt: 166.61 g/mol
InChI Key: VGATZMQHZBOPNM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-Chloropyridin-4-yl)propanenitrile typically involves the reaction of 3-chloropyridine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and efficiency. These methods often include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

3-(3-Chloropyridin-4-yl)propanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3-Chloropyridin-4-yl)propanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(3-Chloropyridin-4-yl)propanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and selectivity, making it valuable for specialized applications .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2H2

InChI Key

VGATZMQHZBOPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCC#N)Cl

Origin of Product

United States

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